molecular formula C19H15ClN2O5 B3496189 [(2-CHLOROPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

Cat. No.: B3496189
M. Wt: 386.8 g/mol
InChI Key: LZWREFXSVJAKDQ-UHFFFAOYSA-N
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Description

[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a carbamoyl group, and a pyrrolidinyl benzoate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-CHLOROPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 2-chloroaniline with phosgene to form the chlorophenyl isocyanate, which is then reacted with methanol to yield the chlorophenyl carbamate.

    Synthesis of the Pyrrolidinyl Benzoate Intermediate: This involves the reaction of 3-aminobenzoic acid with succinic anhydride to form the 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid, which is then esterified with methanol to yield the methyl ester.

    Coupling Reaction: The final step involves the coupling of the chlorophenyl carbamate with the pyrrolidinyl benzoate ester under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-CHLOROPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c20-14-6-1-2-7-15(14)21-16(23)11-27-19(26)12-4-3-5-13(10-12)22-17(24)8-9-18(22)25/h1-7,10H,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWREFXSVJAKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

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